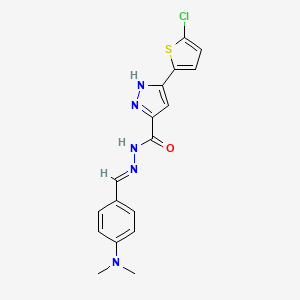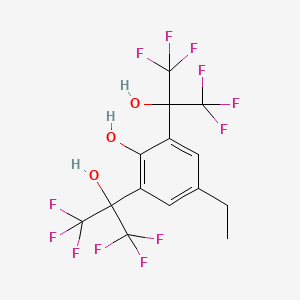![molecular formula C25H23N3O5S B11639749 Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de {[3-cyano-4-(3,4-diméthoxyphényl)-6-méthyl-5-(phénylcarbamoyl)pyridin-2-yl]sulfanyl}méthyle est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de {[3-cyano-4-(3,4-diméthoxyphényl)-6-méthyl-5-(phénylcarbamoyl)pyridin-2-yl]sulfanyl}méthyle implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés comprennent :
- Formation du cycle pyridine par une réaction de cyclisation.
- Introduction des groupes cyano et diméthoxyphényle par des réactions de substitution.
- Couplage du groupe phénylcarbamoyle en utilisant des techniques de formation de liaison amide.
- Attachement du groupe sulfanyl par une réaction de thiolation.
- Estérification pour former l'ester méthylique final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et la mise à l'échelle des réactions dans des réacteurs à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de {[3-cyano-4-(3,4-diméthoxyphényl)-6-méthyl-5-(phénylcarbamoyl)pyridin-2-yl]sulfanyl}méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone.
Réduction : Le groupe cyano peut être réduit en amine.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Substitution nucléophile en utilisant des réactifs comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L'acétate de {[3-cyano-4-(3,4-diméthoxyphényl)-6-méthyl-5-(phénylcarbamoyl)pyridin-2-yl]sulfanyl}méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde pour étudier les voies biologiques impliquant des groupes sulfanyl.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acétate de {[3-cyano-4-(3,4-diméthoxyphényl)-6-méthyl-5-(phénylcarbamoyl)pyridin-2-yl]sulfanyl}méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyano peut agir comme un électrophile, tandis que le groupe sulfanyl peut participer à des réactions redox. Le composé peut inhiber certaines enzymes ou moduler les voies de signalisation, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de (3,4-diméthoxyphényl)méthyle
- Acétate de (3,4-diméthoxyphényl)(méthoxy)méthyle
Unicité
L'acétate de {[3-cyano-4-(3,4-diméthoxyphényl)-6-méthyl-5-(phénylcarbamoyl)pyridin-2-yl]sulfanyl}méthyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes
Propriétés
Formule moléculaire |
C25H23N3O5S |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
methyl 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-22(24(30)28-17-8-6-5-7-9-17)23(16-10-11-19(31-2)20(12-16)32-3)18(13-26)25(27-15)34-14-21(29)33-4/h5-12H,14H2,1-4H3,(H,28,30) |
Clé InChI |
UROIXSFDRDUVPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)SCC(=O)OC)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)


![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
